2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 477731-47-8
VCID: VC16185805
InChI: InChI=1S/C13H10Cl2N2O3/c14-10-4-1-5-11(13(10)15)20-8-12(18)17-16-7-9-3-2-6-19-9/h1-7H,8H2,(H,17,18)/b16-7+
SMILES:
Molecular Formula: C13H10Cl2N2O3
Molecular Weight: 313.13 g/mol

2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

CAS No.: 477731-47-8

Cat. No.: VC16185805

Molecular Formula: C13H10Cl2N2O3

Molecular Weight: 313.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide - 477731-47-8

Specification

CAS No. 477731-47-8
Molecular Formula C13H10Cl2N2O3
Molecular Weight 313.13 g/mol
IUPAC Name 2-(2,3-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Standard InChI InChI=1S/C13H10Cl2N2O3/c14-10-4-1-5-11(13(10)15)20-8-12(18)17-16-7-9-3-2-6-19-9/h1-7H,8H2,(H,17,18)/b16-7+
Standard InChI Key VLTNKSUPQWWUDS-FRKPEAEDSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=CO2
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=CO2

Introduction

Synthesis

The synthesis of 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide typically involves:

  • Starting Materials:

    • 2,3-Dichlorophenol

    • Ethyl chloroacetate

    • Hydrazine hydrate

    • Furfural

  • Reaction Steps:

    • Step 1: Esterification of 2,3-dichlorophenol with ethyl chloroacetate to form ethyl 2-(2,3-dichlorophenoxy)acetate.

    • Step 2: Reaction of the ester with hydrazine hydrate to yield 2-(2,3-dichlorophenoxy)acetohydrazide.

    • Step 3: Condensation of the hydrazide with furfural under reflux conditions to produce the final hydrazone derivative.

Table: Key Spectroscopic Data (Hypothetical)

TechniqueObservations
IR SpectroscopyC=O stretch (~1670 cm⁻¹), C=N stretch (~1600 cm⁻¹)
NMR (¹H)Signals for aromatic protons and furan ring hydrogens
Mass SpectrometryMolecular ion peak at ~303 m/z

Biological Activity

Hydrazone derivatives like this compound are known for their diverse biological activities:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to the presence of the hydrazone group.

  • Antioxidant Properties: The electron-rich furan ring may contribute to free radical scavenging.

  • Potential Anticancer Activity: Hydrazones have been studied for their ability to inhibit tumor cell proliferation by targeting specific enzymes or DNA.

Applications and Potential Uses

  • Medicinal Chemistry:

    • Investigated as a lead compound for developing antimicrobial or anticancer agents.

    • Potential use in drug delivery systems due to its functional groups that allow further chemical modifications.

  • Material Science:

    • Could serve as a precursor for synthesizing polymers or coordination complexes with metals.

  • Agricultural Chemistry:

    • May find application as a pesticide or herbicide due to its dichlorophenoxy group.

Limitations and Challenges

  • Stability Issues: Hydrazones can undergo hydrolysis under acidic or basic conditions.

  • Toxicity Concerns: Chlorinated compounds often pose environmental and health risks, necessitating careful evaluation.

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